![molecular formula C17H15ClF3N3O B12849324 (4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone](/img/structure/B12849324.png)
(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone is a complex organic compound that features a combination of chlorophenyl, trifluoromethyl, pyridinyl, and piperazinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenyl isocyanate with 4-(trifluoromethyl)-2-pyridinylamine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from 20°C to 60°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent reaction conditions and to minimize the risk of side reactions.
化学反応の分析
Types of Reactions
(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
(4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
Chlorfenapyr: A related compound with similar structural features, used as an insecticide.
Econea: Another compound with a trifluoromethyl group, used as an anti-fouling agent.
Uniqueness
What sets (4-Chlorophenyl){4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}Methanone apart is its unique combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity .
特性
分子式 |
C17H15ClF3N3O |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
(4-chlorophenyl)-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H15ClF3N3O/c18-14-3-1-12(2-4-14)16(25)24-9-7-23(8-10-24)15-11-13(5-6-22-15)17(19,20)21/h1-6,11H,7-10H2 |
InChIキー |
NWBSGRIOWXKWRS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=NC=CC(=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


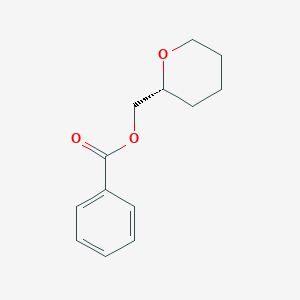
![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)

![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)

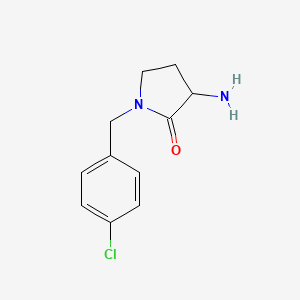
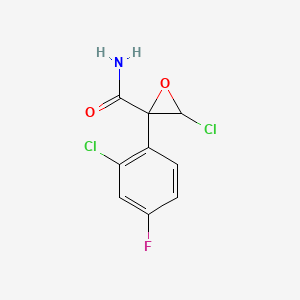

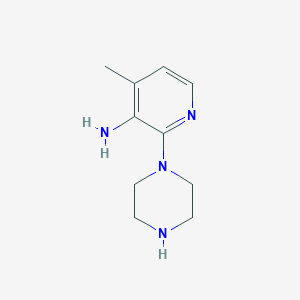
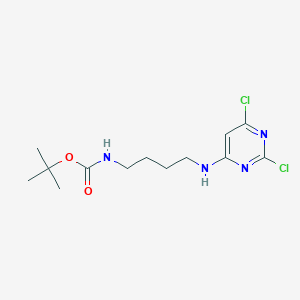
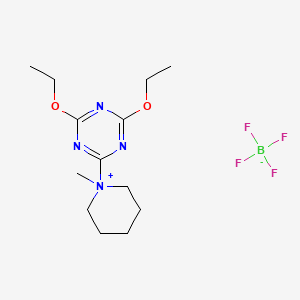
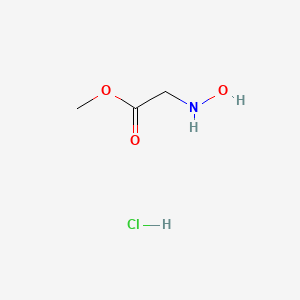
![Magnesium [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B12849299.png)

